molecular formula C13H10ClN B1621626 4-(P-Chlorostyryl)pyridine CAS No. 2502-99-0

4-(P-Chlorostyryl)pyridine

Cat. No.: B1621626
CAS No.: 2502-99-0
M. Wt: 215.68 g/mol
InChI Key: PONMZBJRRLHVPF-OWOJBTEDSA-N
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Description

4-(P-Chlorostyryl)pyridine is an organic compound with the molecular formula C13H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 4-(P-chlorostyryl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(P-Chlorostyryl)pyridine typically involves the reaction of 4-chlorobenzaldehyde with pyridine in the presence of a base. One common method is the Knoevenagel condensation reaction, where 4-chlorobenzaldehyde reacts with pyridine in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(P-Chlorostyryl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-(P-chlorostyryl) group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(P-Chlorostyryl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine: A simpler derivative with a chlorine atom directly attached to the pyridine ring.

    4-(4-Chlorophenyl)pyridine: Similar structure but with a phenyl group instead of a styryl group.

    4-(4-Bromostyryl)pyridine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(P-Chlorostyryl)pyridine is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .

Properties

CAS No.

2502-99-0

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+

InChI Key

PONMZBJRRLHVPF-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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